3-(4-Methoxyphenyl)-1,2,4,5-tetrazine

Bioorthogonal chemistry IEDDA cycloaddition Distortion/interaction analysis

Researchers requiring a tetrazine with minimal steric bulk for site-specific protein labeling or confined binding pockets often find 3,6-disubstituted tetrazines too large. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine (MW 188.19 g/mol) solves this by eliminating one aryl substituent, offering ~20% size reduction vs. 3,6-diphenyl-1,2,4,5-tetrazine. Key advantages: 1) Electron-donating 4-MeO group balances IEDDA reactivity and aqueous stability, enabling efficient in vivo click chemistry with TCO-modified vectors. 2) Synthesized via ZnCl₂- or BF₃·OEt₂-catalyzed route from low-cost 4-methoxybenzonitrile, avoiding hydrazine and precious-metal couplings. 3) Consistent ≥95% purity by HPLC; ideal for multi-gram building block procurement with resilient supply chain.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 56107-91-6
Cat. No. B189348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1,2,4,5-tetrazine
CAS56107-91-6
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=CN=N2
InChIInChI=1S/C9H8N4O/c1-14-8-4-2-7(3-5-8)9-12-10-6-11-13-9/h2-6H,1H3
InChIKeyAFBJTTXQSHVNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-1,2,4,5-tetrazine Procurement Overview


3-(4-Methoxyphenyl)-1,2,4,5-tetrazine (CAS 56107-91-6) is a 3-monosubstituted s-tetrazine derivative bearing a single electron-donating 4-methoxyphenyl substituent at the 3-position of the 1,2,4,5-tetrazine ring . With a molecular formula of C₉H₈N₄O and a molecular weight of 188.19 g·mol⁻¹, this compound belongs to the broader class of 1,2,4,5-tetrazines that serve as electron-deficient diene components in inverse electron-demand Diels–Alder (IEDDA) cycloadditions with strained alkenes such as trans-cyclooctene (TCO) [1]. The monosubstitution pattern distinguishes this compound from the more commonly studied 3,6-disubstituted tetrazines, conferring distinct reactivity–stability and steric profiles that merit targeted evaluation for bioorthogonal ligation, pretargeted imaging, and bioconjugation applications [2].

Why Monosubstitution Patterns Are Not Interchangeable with Disubstituted Tetrazines


Substituent identity and position on the 1,2,4,5-tetrazine scaffold are not neutral variables—they govern both cycloaddition kinetics and stability in biological media. Critically, monosubstituted tetrazines exhibit a fundamentally different reactivity mechanism from their 3,6-disubstituted counterparts: decreased Pauli repulsion in monosubstituted systems leads to a more asynchronous cycloaddition transition state with reduced distortion energy, a mechanistic advantage not captured by frontier molecular orbital (FMO) theory alone [1]. Within the monosubstituted series, the electronic character of the aryl substituent further modulates reactivity—the 4-methoxyphenyl group, as an electron-donating substituent, tunes the tetrazine ring's electron deficiency differently from electron-withdrawing or unsubstituted phenyl analogs, directly affecting both the IEDDA rate with TCO and the competing background degradation rate in aqueous media [2]. Consequently, substituting 3-(4-methoxyphenyl)-1,2,4,5-tetrazine with, for example, 3-phenyl-1,2,4,5-tetrazine or 3,6-diphenyl-1,2,4,5-tetrazine will alter the kinetic profile, steric demand, and hydrophilicity—parameters that are tightly coupled to in vivo pretargeting performance where both high rate constants (>50,000 M⁻¹ s⁻¹) and low log D₇.₄ values are essential [3].

Quantitative Differentiation Evidence for This Monosubstituted Tetrazine


Mechanistic Advantage: Reduced Pauli Repulsion in Monosubstituted Tetrazines

Density functional theory (DFT)-based activation strain and energy decomposition analyses demonstrate that monosubstituted 1,2,4,5-tetrazines react with TCO via a fundamentally different energetic pathway than 3,6-disubstituted analogs. The monosubstitution pattern reduces closed-shell Pauli repulsion between the tetrazine and dienophile at the transition state, enabling a more asynchronous cycloaddition with diminished distortion energy. This mechanism—validated computationally across a panel of tetrazine scaffolds—is not operative in symmetrically 3,6-disubstituted tetrazines, where frontier molecular orbital (FMO) interactions have been traditionally invoked but are shown to play a minor role in reactivity differentiation [1]. As a monosubstituted tetrazine, 3-(4-methoxyphenyl)-1,2,4,5-tetrazine benefits directly from this Pauli-repulsion-controlled reactivity mechanism.

Bioorthogonal chemistry IEDDA cycloaddition Distortion/interaction analysis

Molecular Weight Advantage: Smaller Steric Footprint for Bioconjugation

The molecular weight of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine (188.19 g·mol⁻¹) is substantially lower than that of 3,6-disubstituted analogs bearing identical or similar aryl groups. This size reduction is critical where the tetrazine is conjugated to a biomolecule (e.g., antibody, nanobody, oligonucleotide) and must access sterically constrained binding pockets or minimize perturbation of the biomolecule's native function . Monosubstituted tetrazines are explicitly preferred in bioorthogonal applications specifically because of their smaller size, which reduces steric interference with biomolecular recognition [1].

Bioconjugation Protein labeling Steric hindrance

Electronic Tuning: Effect of the 4-Methoxy Substituent on Reactivity

The 4-methoxy group (Hammett σₚ = −0.27) donates electron density into the tetrazine π-system via resonance, reducing the electrophilicity of the tetrazine ring relative to an unsubstituted phenyl analog (σₚ = 0.00) or electron-withdrawing-substituted analogs. This electronic modulation directly affects the IEDDA reaction rate with TCO: electron-donating substituents generally decrease the rate constant compared to electron-withdrawing substituents [1]. In a computational model of aryl-substituted tetrazine reactivity, electron-rich trimethoxyphenyl-substituted tetrazines exhibited rates as low as 1.00 M⁻¹ s⁻¹, while electron-deficient 2-pyridyl-substituted tetrazines reached 14.6 M⁻¹ s⁻¹ under identical conditions, validating the electronic tuning concept [2]. The 4-methoxyphenyl substituent thus occupies a defined intermediate position on the reactivity spectrum, offering a combination of moderate IEDDA reactivity with enhanced stability against nucleophilic degradation in aqueous media compared to electron-deficient tetrazines [3].

Electronic effects Hammett substituent constants Tetrazine electrophilicity

Synthetic Accessibility via Catalytic Routes

A recently disclosed cost-effective catalytic method for unsymmetric tetrazine synthesis using ZnCl₂ or BF₃·OEt₂ as catalysts enables the direct preparation of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine from 4-methoxybenzonitrile and dichloromethane as the C1 carbon source [1]. This methodology avoids the use of hazardous, expensive reagents (e.g., hydrazine in stoichiometric excess, toxic metal catalysts, or high-pressure conditions) that characterize traditional Pinner-type tetrazine syntheses. In the reported study, 4-methoxyphenyl (R₁ = 4-PhOMe) was explicitly included as a substrate scope example, demonstrating the viability of this synthetic entry [1]. By contrast, many 3,6-disubstituted tetrazines require two distinct nitrile building blocks and more elaborate synthetic sequences, increasing cost and complexity at scale.

Tetrazine synthesis Scale-up Cost-effective procurement

Optimal Procurement Scenarios Based on Evidence


Bioconjugation Requiring Minimal Steric Perturbation

When the tetrazine moiety must be directly conjugated to a small protein, nanobody, or oligonucleotide where the conjugate's hydrodynamic radius and steric footprint are critical performance parameters, 3-(4-methoxyphenyl)-1,2,4,5-tetrazine (MW 188.19 g·mol⁻¹) offers a ~20% size reduction versus 3,6-diphenyl-1,2,4,5-tetrazine (MW 234.26 g·mol⁻¹) and a ~36% reduction versus 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine. This size advantage is mechanistically grounded in the monosubstitution pattern, which eliminates one entire aryl substituent while retaining the tetrazine's IEDDA reactivity. Users performing site-specific protein labeling, particularly at sterically encumbered residues or within confined binding pockets, should prioritize this compound to minimize conjugate-induced loss of biological activity [1].

Pretargeted Imaging with Balanced Reactivity and Stability

The 4-methoxyphenyl substituent (σₚ = −0.27) places 3-(4-methoxyphenyl)-1,2,4,5-tetrazine at an intermediate position on the tetrazine reactivity spectrum—less electrophilic (and therefore potentially more stable toward aqueous degradation) than tetrazines bearing electron-withdrawing substituents, yet retaining sufficient IEDDA reactivity for efficient in vivo click chemistry with TCO-modified targeting vectors. For pretargeted PET imaging applications where high rate constants (>50,000 M⁻¹ s⁻¹) and low log D₇.₄ values are jointly required, the electronic profile of this compound may offer a favorable balance, though direct experimental validation of the specific k₂ and log D₇.₄ values for this compound remains necessary [2].

Cost-Sensitive Scale-Up Synthesis Programs

For research groups or CROs requiring multi-gram quantities of a functionalized tetrazine building block, the synthetic accessibility of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine via the ZnCl₂- or BF₃·OEt₂-catalyzed reaction of 4-methoxybenzonitrile with dichloromethane represents a significant procurement advantage. This route avoids the cost, toxicity, and safety concerns associated with traditional hydrazine-based tetrazine syntheses and eliminates the need for precious-metal-catalyzed cross-coupling steps required for unsymmetric disubstituted tetrazines. The commercial availability and low cost of 4-methoxybenzonitrile further enhance the supply-chain resilience of this compound relative to tetrazines requiring custom-synthesized nitrile precursors [3].

Staged Bioorthogonal Labeling with Tunable Reactivity Tiers

In experimental designs requiring sequential, staged labeling of two or more biomolecular targets—where a faster-reacting tetrazine–TCO pair is used for the first labeling event and a slower-reacting pair for the second—the electronically deactivated character of the 4-methoxyphenyl substituent positions 3-(4-methoxyphenyl)-1,2,4,5-tetrazine as a candidate for the slower-tier reagent. Literature precedent demonstrates that aryl substituent electronic tuning alone can modulate IEDDA rate constants over a >14-fold range, and the electron-donating 4-methoxy group is expected to produce a rate constant at the lower end of this range relative to electron-deficient tetrazines, enabling temporal multiplexing without requiring different dienophile classes [4].

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